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Compound of Interest

Compound Name: 2-Bromohexanoic acid

Cat. No.: B146095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental

studies on 2-Bromohexanoic acid. It is designed to be a valuable resource for researchers in

chemistry and drug development, offering detailed data, experimental protocols, and

computational methodologies.

Physicochemical and Spectroscopic Data
2-Bromohexanoic acid is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂.

[1][2][3] It is a colorless to light brown liquid at room temperature and is primarily utilized as an

intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical

industries.[1] The presence of a bromine atom on the alpha-carbon makes it a versatile building

block for various chemical transformations.[3]

Table 1: Physicochemical Properties of 2-Bromohexanoic Acid
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Property Value Source

IUPAC Name 2-bromohexanoic acid [2]

CAS Number 616-05-7 [2][4]

Molecular Formula C₆H₁₁BrO₂ [1][2][3]

Molecular Weight 195.05 g/mol [2]

Appearance Colorless to pale yellow liquid [1]

Density 1.37 g/mL at 25 °C [4]

Melting Point 4 °C [1]

Boiling Point 136-138 °C at 18 mmHg [4]

Refractive Index n20/D 1.472 [4]

Solubility

Soluble in alcohol and diethyl

ether; very slightly soluble in

water.

[4]

Table 2: Spectroscopic Data of 2-Bromohexanoic Acid
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Technique Key Peaks/Signals Source

¹H NMR

Data available on PubChem

and other databases. Specific

peak assignments would

require analysis of the

spectrum.

[2]

¹³C NMR

Data available on PubChem

and ChemicalBook. Specific

peak assignments would

require analysis of the

spectrum.

[2][5]

FTIR (Neat)

A broad peak for the O-H

stretch of the carboxylic acid is

expected around 2500-3300

cm⁻¹. A sharp peak for the

C=O stretch should appear

around 1700 cm⁻¹. The C-Br

stretch is expected in the

fingerprint region.

[2]

Mass Spec (EI)

The molecular ion peak [M]⁺

may be weak. Common

fragments would result from

the loss of Br (m/z 79/81),

COOH (m/z 45), and cleavage

of the alkyl chain.

[2][6]

Experimental Protocols
Synthesis of 2-Bromohexanoic Acid via Hell-Volhard-
Zelinsky Reaction
The most common method for the synthesis of 2-bromohexanoic acid is the Hell-Volhard-

Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.[7][8][9]

Reaction:
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CH₃(CH₂)₄COOH + Br₂ (with PBr₃ catalyst) → CH₃(CH₂)₃CH(Br)COOH + HBr

Detailed Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, place hexanoic acid. A catalytic amount of phosphorus tribromide (PBr₃) is added.[7]

The setup should be under a fume hood due to the evolution of HBr gas.

Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture

with constant stirring. The reaction is exothermic, and the rate of addition should be

controlled to maintain a gentle reflux.

Reaction Conditions: After the addition of bromine is complete, the reaction mixture is heated

to reflux for several hours to ensure complete bromination.[10]

Work-up: After cooling, the reaction mixture is slowly quenched by the addition of water. This

hydrolyzes the intermediate acyl bromide to the desired carboxylic acid.[7]

Purification: The product is then extracted with a suitable organic solvent (e.g., diethyl ether).

The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the

solvent is removed under reduced pressure. The crude product is then purified by vacuum

distillation.[11]

Reaction Setup

Bromination Work-up & Purification

Hexanoic Acid Round-Bottom Flask

PBr3 (cat.)

Heat to Reflux

Bromine

Water Quench Solvent Extraction Vacuum Distillation 2-Bromohexanoic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromohexanoic acid.
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Theoretical Studies: A Methodological Approach
While specific theoretical studies on 2-bromohexanoic acid are not readily available in the

literature, this section outlines the standard computational protocols that would be employed to

investigate its properties.

Hypothetical Computational Protocol for DFT Analysis
Objective: To determine the optimized molecular geometry, vibrational frequencies, and

electronic properties of 2-bromohexanoic acid.

Methodology:

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem

would be utilized.

Method: Density Functional Theory (DFT) is a suitable and widely used method for such

calculations. The B3LYP functional is a common choice that provides a good balance of

accuracy and computational cost.

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a standard choice for initial

geometry optimizations and frequency calculations. For higher accuracy, a larger basis set

like 6-311++G(d,p) could be employed.

Geometry Optimization: An initial structure of 2-bromohexanoic acid would be built. A

geometry optimization calculation would then be performed to find the lowest energy

conformation of the molecule.

Frequency Calculation: Following the geometry optimization, a vibrational frequency

calculation would be performed at the same level of theory. This confirms that the optimized

structure is a true minimum on the potential energy surface (no imaginary frequencies) and

provides the theoretical infrared spectrum.

Electronic Properties: From the optimized structure, molecular orbitals such as the Highest

Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)

can be visualized, and their energy gap calculated to assess chemical reactivity.
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Caption: A typical workflow for DFT calculations on 2-Bromohexanoic acid.

Conformational Analysis
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The flexible alkyl chain of 2-bromohexanoic acid allows for multiple conformers. A

conformational analysis can be performed by systematically rotating the dihedral angles of the

backbone and calculating the relative energies of the resulting structures. This would identify

the most stable conformer(s) and the energy barriers between them.

Reaction Mechanism Studies
Theoretical studies can elucidate the mechanism of reactions involving 2-bromohexanoic
acid, such as nucleophilic substitution at the alpha-carbon. This would involve:

Identifying Reactants, Products, and Transition States: The structures of the starting

materials, products, and the transition state for the reaction would be optimized.

Calculating Activation Energies: The energy difference between the reactants and the

transition state would provide the activation energy, offering insights into the reaction

kinetics.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to

confirm that the identified transition state connects the reactants and products.

Reaction Pathways
The primary reaction pathway of interest for 2-bromohexanoic acid is nucleophilic substitution

at the alpha-carbon, where the bromine atom acts as a good leaving group.

2-Bromohexanoic Acid + Nucleophile (Nu⁻) Transition State
[Nu---C---Br]⁻

SN2 Attack 2-Substituted Hexanoic Acid + Br⁻

Click to download full resolution via product page

Caption: Generalized SN2 reaction pathway for 2-Bromohexanoic acid.

Conclusion
This technical guide has summarized the key physicochemical properties, spectroscopic data,

and synthetic methodologies for 2-bromohexanoic acid. While specific theoretical studies on

this molecule are not abundant in the public domain, a clear computational framework for
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obtaining such data has been provided. This information serves as a foundational resource for

researchers working with 2-bromohexanoic acid in synthetic chemistry and drug

development, enabling a deeper understanding of its properties and reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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